REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].[CH2:11](C(CC)(CC)C([O-])([O-])[O-])[CH3:12]>C(O)(=O)C>[CH3:11][C:12]1[O:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=2[N:1]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC(=C1)N)C)O
|
Name
|
triethylorthoacetate
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C([O-])([O-])[O-])(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 0.5 N sodium hydroxide solution and EtOAc
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated down
|
Type
|
CUSTOM
|
Details
|
The flask residue was triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The mother liquor was evaporated down
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
CC=1OC2=C(N1)C=C(C=C2C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |